molecular formula C12H17N3O2 B11792179 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11792179
M. Wt: 235.28 g/mol
InChI Key: QDJCYUIQCKZGKS-UHFFFAOYSA-N
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Description

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde group and a hydroxyethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-[5-(1-hydroxyethyl)pyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O2/c1-10(17)11-2-3-12(13-8-11)15-6-4-14(9-16)5-7-15/h2-3,8-10,17H,4-7H2,1H3

InChI Key

QDJCYUIQCKZGKS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCN(CC2)C=O)O

Origin of Product

United States

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